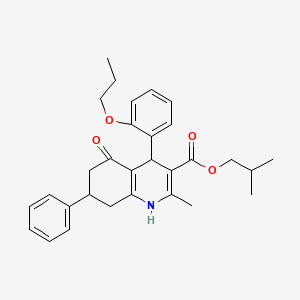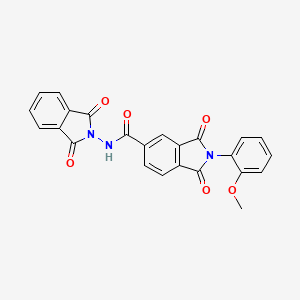![molecular formula C17H14N4O5 B5213788 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one](/img/structure/B5213788.png)
4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one (BNPC) is a synthetic compound that has been studied for its potential applications in scientific research. BNPC is a member of the cyclopentenone family of compounds, which have been found to have a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one is not fully understood. However, it is thought that 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one may act by inhibiting the activity of transcription factors such as NF-κB and AP-1, which are involved in the regulation of inflammatory and immune responses. 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one may also act by inducing oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. Additionally, 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one has been shown to act as a fluorescent probe for the detection of reactive oxygen species in living cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines. This makes it a useful tool for studying the role of inflammation in various diseases. Additionally, 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
One limitation of using 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one in lab experiments is its potential toxicity. While 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one has been shown to be relatively non-toxic in vitro, its toxicity in vivo has not been fully evaluated. Additionally, the mechanism of action of 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one is not fully understood, which may limit its potential applications in scientific research.
Direcciones Futuras
There are several potential future directions for research on 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one. One area of research could focus on the development of new cancer therapies based on 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one. Another area of research could focus on the use of 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one as a fluorescent probe for the detection of reactive oxygen species in living cells. Additionally, further studies could be conducted to evaluate the toxicity of 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one in vivo and to better understand its mechanism of action.
Métodos De Síntesis
4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one can be synthesized through a multistep reaction involving the reaction of 4-nitroaniline with cyclopentadiene, followed by oxidation and reduction reactions. The final product is a yellow crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.
Aplicaciones Científicas De Investigación
4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines in vitro. 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one has also been found to have anti-cancer properties and has been shown to induce apoptosis in cancer cells. Additionally, 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in living cells.
Propiedades
IUPAC Name |
4,5-bis(4-nitroanilino)cyclopent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c22-16-10-9-15(18-11-1-5-13(6-2-11)20(23)24)17(16)19-12-3-7-14(8-4-12)21(25)26/h1-10,15,17-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRZVTZLASRAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(C1NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(4-nitrophenylamino)-4-cyclopentenone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propyl 4-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B5213713.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B5213721.png)
acetate](/img/structure/B5213725.png)

![6-(3-bromo-4,5-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5213736.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5213748.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[3-(methylthio)propyl]acetamide](/img/structure/B5213755.png)
![N-(4-ethylphenyl)-N'-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5213758.png)

![methyl 4-chloro-3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5213769.png)

![ethyl 4-({[1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5213780.png)
![2-[2-(2-biphenylyloxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5213793.png)
![N-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5213799.png)